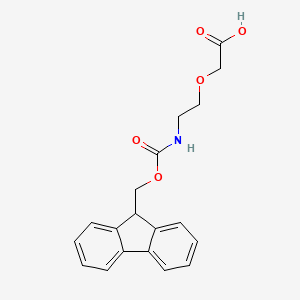

Fmoc-NH-PEG1-CH2COOH

Description

Contextualizing Poly(ethylene glycol) (PEG) Spacers in Bioconjugation and Biomolecular Engineering Research

Poly(ethylene glycol) (PEG) is a polymer composed of repeating ethylene (B1197577) oxide units and is widely recognized for its unique properties that are highly advantageous in biomedical and biotechnological applications. chempep.com The use of PEG as spacers or linkers in bioconjugation—the process of covalently linking two molecules, at least one of which is a biomolecule—dates back to the 1970s. chempep.com Initially, PEG was conjugated to proteins to increase their circulation time in the body and reduce their immunogenicity. chempep.com

The key attributes of PEG that make it an exceptional spacer in bioconjugation and biomolecular engineering include:

Hydrophilicity: PEG is highly soluble in water and can impart this property to the molecules it is attached to, which is crucial for poorly soluble drugs or peptides. thermofisher.comnih.govinterchim.fr

Biocompatibility and Low Immunogenicity: PEG is generally non-toxic and does not elicit a significant immune response, making it suitable for in vivo applications. chempep.comthermofisher.com

Flexibility: The polymer chain of PEG is highly flexible, which can help to maintain the biological activity of the conjugated biomolecules by minimizing steric hindrance. chempep.comacs.org

"Stealth" Properties: The hydration shell formed around PEG chains can shield conjugated molecules from recognition by the immune system and proteolytic enzymes, thereby extending their half-life in the bloodstream. chempep.com

Significance of Fmoc-Protected Amine and Carboxylic Acid Bifunctionality in Contemporary Chemical Biology

The bifunctional nature of molecules like Fmoc-NH-PEG1-CH2COOH, which possess two different reactive functional groups, is of paramount importance in modern chemical biology. This "heterobifunctionality" allows for the sequential and site-specific conjugation of different molecular entities.

The Fmoc-protected amine is a cornerstone of solid-phase peptide synthesis (SPPS), a technique central to creating custom peptides. wikipedia.orglgcstandards.com The Fmoc (fluorenylmethyloxycarbonyl) group is a base-labile protecting group, meaning it is stable under a variety of chemical conditions but can be selectively removed with a mild base, typically piperidine (B6355638). wikipedia.org This orthogonality allows for the deprotection of the amine without affecting other sensitive parts of a molecule, enabling the subsequent attachment of another molecule at that specific site. iris-biotech.de This level of control is crucial for building complex biomolecular constructs. researchgate.net

The carboxylic acid group, on the other hand, serves as a versatile handle for forming stable amide bonds with primary amine groups. solubilityofthings.com This reaction is typically facilitated by activating agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU). broadpharm.com Carboxylic acids are fundamental building blocks in organic synthesis and are found in a vast array of natural and synthetic compounds. solubilityofthings.com Their ability to be converted into other functional groups further enhances their utility. solubilityofthings.commsu.edu

The combination of an Fmoc-protected amine and a carboxylic acid in a single molecule like this compound provides a powerful tool for researchers. broadpharm.com For example, the carboxylic acid end can be attached to a peptide or a drug, and after the synthesis is complete, the Fmoc group can be removed to expose the amine for conjugation to another molecule, such as a targeting ligand or a fluorescent dye. This step-wise approach is essential for creating well-defined bioconjugates with specific properties and functions, such as those used in targeted drug delivery and advanced diagnostics. medchemexpress.com

Evolution of PEG-Based Linkers in Translational Research

The application of polyethylene (B3416737) glycol (PEG) in translational research, which aims to bridge the gap between basic scientific discoveries and clinical applications, has evolved significantly since its initial use. The first generation of PEGylated products, developed in the 1970s and 80s, utilized mixtures of PEG polymers with a broad range of molecular weights. chempep.com While effective in demonstrating the potential of PEGylation to improve drug properties, this heterogeneity presented challenges in characterization and ensuring batch-to-batch consistency.

The 1990s saw the advent of monodisperse PEG linkers , which have a precisely defined molecular weight and structure. chempep.com This development was a major step forward, as it allowed for the creation of more homogeneous and well-defined bioconjugates. biochempeg.com This increased precision enabled researchers to more accurately study the structure-activity relationships of PEGylated molecules and to optimize their therapeutic performance.

Further evolution led to the development of heterobifunctional PEG linkers , such as this compound, which possess different reactive groups at each end. thermofisher.com This innovation provided greater control over the conjugation process, allowing for the specific and sequential attachment of different molecules. This has been particularly impactful in the design of complex therapeutic constructs like antibody-drug conjugates (ADCs), where a targeting antibody is linked to a potent drug molecule.

More recently, the field has seen the emergence of cleavable PEG linkers . nih.gov These linkers are designed to be stable in the bloodstream but to break apart under specific conditions found within target cells, such as a lower pH or the presence of certain enzymes. This allows for the controlled release of the therapeutic payload at the site of action, increasing its efficacy and reducing off-target side effects. nih.govacs.org The development of these "smart" linkers represents a significant advancement in the field of drug delivery and underscores the ongoing innovation in PEG-based technologies for translational research. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO5/c21-18(22)12-24-10-9-20-19(23)25-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17H,9-12H2,(H,20,23)(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBVXPUINIMIGAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70670774 | |

| Record name | [2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70670774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

260367-12-2 | |

| Record name | [2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70670774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations Involving Fmoc Nh Peg1 Ch2cooh

Integration within Solid-Phase Peptide Synthesis (SPPS) Protocols

Fmoc-NH-PEG1-CH2COOH is frequently employed as a hydrophilic spacer or linker in solid-phase peptide synthesis (SPPS). broadpharm.comnih.gov Its integration enhances the solubility and pharmacokinetic properties of the resulting peptides. chempep.com The hydrophilic nature of the PEG spacer can improve the solubility of the final conjugate in aqueous media. broadpharm.comcd-bioparticles.net

Fmoc-Based SPPS Strategies for this compound Incorporation

The incorporation of this compound into a growing peptide chain follows standard Fmoc-based SPPS protocols. nih.govmdpi.com In this strategy, the N-terminus of the resin-bound peptide is deprotected, exposing a free amine. Subsequently, the carboxylic acid of this compound is activated and coupled to this newly freed amine. mdpi.com This process can be performed manually or using automated peptide synthesizers. mdpi.comgoogle.com The use of Fmoc as the temporary protecting group for the amine allows for its selective removal under basic conditions, which is orthogonal to the acid-labile cleavage of the final peptide from the resin and the removal of acid-labile side-chain protecting groups. chempep.com

A study on the synthesis of PEGylated A20FMDV2 analogues utilized manual Fmoc/tBu SPPS to incorporate various PEG units, including this compound. mdpi.com Similarly, in the development of Tyr3-octreotate derivatives, Fmoc-NH-PEGn-COOH (where n=1, 2, 3, 5) was introduced at the N-terminus using standard Fmoc SPPS protocols. nih.govrsc.org

Activation Reagents for Carboxylic Acid Coupling

The coupling of the carboxylic acid of this compound to the free amine of the resin-bound peptide requires the use of an activating reagent to form a reactive intermediate. Several common coupling reagents are effective for this purpose.

Commonly used activators include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and uronium/aminium salts such as HBTU, HATU, and PyBOP. broadpharm.comcd-bioparticles.netmdpi.comresearchgate.net The choice of reagent can influence the efficiency of the coupling reaction. For instance, in the synthesis of PEGylated A20FMDV2 analogues, HBTU was used in conjunction with the base N,N-diisopropylethylamine (DIPEA) to facilitate the coupling. mdpi.com Other research efforts have also successfully employed HBTU for similar conjugations. researchgate.net EDC is another frequently mentioned activator for forming a stable amide bond between the carboxylic acid of the PEG linker and a primary amine. broadpharm.comcd-bioparticles.net

The general hierarchy of reactivity for some of these reagents is often considered to be HATU > HBTU > PyBOP. researchgate.net Additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) can be used with carbodiimides to improve coupling efficiency and minimize side reactions. nih.govscripps.edu

Table 1: Common Activation Reagents for this compound Coupling

| Reagent | Full Name | Category | Notes |

|---|---|---|---|

| HBTU | N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) | Uronium Salt | Commonly used for standard couplings. mdpi.comresearchgate.net |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate | Uronium Salt | Highly reactive, often used for difficult couplings. broadpharm.comsigmaaldrich.com |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Phosphonium Salt | Good for standard and hindered couplings. nih.govresearchgate.net |

| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Carbodiimide (B86325) | Often used with additives like HOBt. broadpharm.comcd-bioparticles.net |

| DIC | N,N'-Diisopropylcarbodiimide | Carbodiimide | Used in various peptide coupling reactions. chempep.comnih.gov |

Cleavage of the Fmoc Protecting Group

Once this compound is coupled to the peptide, the Fmoc group must be removed to allow for further chain elongation or other modifications. chempep.com This deprotection is a critical step in SPPS and is achieved by treating the resin-bound peptide with a mild base. chempep.com

The standard reagent for Fmoc cleavage is a solution of 20% piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). chempep.comnih.gov The reaction is typically rapid, often completing within minutes. chempep.com The progress of the deprotection can be monitored by UV spectroscopy, as the dibenzofulvene-piperidine adduct produced during the cleavage absorbs strongly around 301 nm. chempep.comiris-biotech.de Following the removal of the Fmoc group, the resin is thoroughly washed to remove the cleavage reagents and byproducts, preparing the newly exposed amine for the next coupling step. nih.gov

Solution-Phase Synthetic Approaches for this compound Conjugation

While SPPS is a dominant methodology, this compound can also be utilized in solution-phase synthesis. In this approach, the coupling reactions are carried out with all reactants dissolved in a suitable solvent. Solution-phase synthesis can be advantageous for large-scale production or when the target molecule is not a linear peptide.

The fundamental chemistry mirrors that of SPPS, where the carboxylic acid of this compound is activated and reacted with a free amine on the target molecule. The same types of coupling reagents used in SPPS, such as EDC or HBTU, are applicable here. researchgate.net After the coupling reaction, the product must be isolated and purified from the reaction mixture, often through techniques like extraction, precipitation, or chromatography. chempep.com The Fmoc group can then be removed in solution using a base like piperidine or diethylamine (B46881) to reveal the amine for subsequent reactions. ub.edu

Chemo- and Regioselective Functionalization of this compound

The bifunctional nature of this compound allows for selective reactions at either the N-terminal protected amine or the C-terminal carboxylic acid. This chemoselectivity is the cornerstone of its utility as a linker.

The carboxylic acid can be selectively reacted with primary amines in the presence of coupling agents, leaving the Fmoc-protected amine intact. broadpharm.comcd-bioparticles.net This is the typical reaction when incorporating the linker into a peptide chain via its C-terminus.

Conversely, the Fmoc group can be selectively removed under basic conditions to expose the primary amine. broadpharm.comcd-bioparticles.net This newly liberated amine is then available for acylation or conjugation to other molecules, while the carboxylic acid end remains available for other transformations, provided it is suitably protected or unreactive under the conditions used for amine functionalization. This orthogonal reactivity allows for the construction of complex, well-defined molecular architectures, such as antibody-drug conjugates (ADCs) or PROTACs (PROteolysis TArgeting Chimeras). medchemexpress.com For example, after Fmoc deprotection, the free amine can be coupled to another molecule, and then the terminal carboxylic acid can be activated to react with a different functional group on a separate molecule.

Advanced Bioconjugation Applications of Fmoc Nh Peg1 Ch2cooh

Covalent Attachment Strategies for Biomolecules and Synthetic Constructs

The strategic design of Fmoc-NH-PEG1-CH2COOH facilitates a two-step conjugation process, providing researchers with significant control over the assembly of complex biomolecular structures. This is primarily achieved through the distinct reactivity of its two functional groups.

The terminal carboxylic acid of this compound is readily available for reaction with primary amine groups present on biomolecules, such as the lysine (B10760008) residues of proteins or antibodies. cd-bioparticles.netbroadpharm.com This reaction results in the formation of a stable amide bond, a common and robust linkage in bioconjugation chemistry. cd-bioparticles.netbroadpharm.com The efficiency of this coupling is significantly enhanced by the use of activating agents. cd-bioparticles.netbroadpharm.com

Common activators for this process include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC), as well as uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). cd-bioparticles.netbroadpharm.comhodoodo.com These reagents convert the carboxylic acid into a more reactive intermediate that is susceptible to nucleophilic attack by the primary amine.

Table 1: Reagents for Amide Bond Formation

| Activator | Full Name | Function |

|---|---|---|

| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Facilitates amide bond formation between a carboxyl group and a primary amine. |

| DCC | N,N'-Dicyclohexylcarbodiimide | A carbodiimide (B86325) used for amide and ester synthesis. |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) | A highly efficient coupling agent for peptide synthesis and other amidation reactions. |

Following the initial conjugation via the carboxylic acid, the Fmoc protecting group on the amine can be selectively removed. This deprotection is typically achieved under basic conditions, for example, by treatment with a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). cd-bioparticles.netbroadpharm.comnih.gov The removal of the Fmoc group exposes a free primary amine, which can then be utilized for a second, distinct conjugation reaction. cd-bioparticles.netbroadpharm.com This newly available amine can be coupled to another molecule of interest, such as a drug, a fluorescent dye, or another biomolecule, that has a compatible reactive group.

Orthogonal Reactivity in Multi-Step Bioconjugation Schemes

The key advantage of this compound lies in its orthogonal reactivity. The term "orthogonal" in this context refers to the ability to perform sequential chemical reactions on the same molecule without the reactions interfering with each other. The Fmoc-protected amine and the carboxylic acid are two distinct functional groups that can be addressed with different sets of reagents and reaction conditions.

This orthogonality is fundamental to the construction of well-defined and complex bioconjugates. For instance, a researcher can first attach the linker to a protein via its carboxylic acid, purify the resulting conjugate, and then, in a separate step, deprotect the amine and attach a second molecule. This stepwise approach prevents the formation of undesired side products and allows for precise control over the final structure of the conjugate. This linker is particularly useful in the synthesis of antibody-drug conjugates (ADCs) and PROTACs (PROteolysis TArgeting Chimeras), where specific and controlled assembly is critical. medchemexpress.com

Strategies for Site-Specific Conjugation Leveraging this compound

Achieving site-specific conjugation, the attachment of a molecule to a precise location on a biomolecule, is a major goal in bioconjugation to ensure the homogeneity and optimal function of the final product. fujifilm.comnih.gov While traditional conjugation methods often target multiple reactive residues (like lysines) leading to heterogeneous mixtures, this compound can be incorporated into strategies that promote site-specificity.

One approach involves the use of enzymes that can introduce a unique reactive handle onto a protein at a specific recognition site. For example, bacterial transglutaminase can be used to site-specifically incorporate a small peptide tag containing a reactive glutamine (Q-tag) onto an antibody. nih.gov A derivative of this compound, with its amine already modified with a payload, could then be enzymatically attached to this Q-tag, resulting in a homogeneous antibody-drug conjugate with a defined drug-to-antibody ratio (DAR). nih.gov

Another strategy involves solid-phase peptide synthesis (SPPS). In SPPS, a peptide can be assembled on a solid support, and this compound can be incorporated at a specific position within the peptide sequence. nih.govmdpi.com After the peptide is synthesized and cleaved from the resin, the free carboxylic acid of the linker can be conjugated to another molecule. This approach allows for the precise placement of the PEG linker and its associated payload within a synthetic peptide.

Table 2: Compound Names

| Abbreviation/Common Name | Full Chemical Name |

|---|---|

| This compound | 2-(2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)ethoxy)acetic acid hodoodo.com |

| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide |

| DCC | N,N'-Dicyclohexylcarbodiimide |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate |

| DMF | Dimethylformamide |

| ADC | Antibody-Drug Conjugate |

| PROTAC | PROteolysis TArgeting Chimera |

| SPPS | Solid-Phase Peptide Synthesis |

Fmoc Nh Peg1 Ch2cooh in Peptide and Protein Research

N-Terminal and Internal Modification of Peptides

The unique structure of Fmoc-NH-PEG1-CH2COOH makes it a versatile tool for modifying peptides, either at the N-terminus or internally within a peptide sequence.

The incorporation of this compound into peptides is seamlessly integrated into standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols. mdpi.comnih.gov In this process, the peptide is assembled step-by-step on a solid resin support.

To add the PEG linker, the terminal Fmoc group of the growing peptide chain on the resin is first removed using a mild base, typically piperidine (B6355638), to expose a free amino group. mdpi.com Subsequently, the this compound linker is activated. Its carboxylic acid group is converted into a more reactive form, often using coupling reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) and an activator base such as DIPEA (N,N-Diisopropylethylamine). mdpi.com This activated linker is then added to the resin, where it forms a stable amide bond with the peptide's newly exposed amino group. mdpi.com

Once coupled, the Fmoc protecting group on the PEG linker can be removed with piperidine, allowing for the addition of further amino acids if an internal modification is desired. axispharm.com Alternatively, if the PEG linker is intended to be at the N-terminus, the synthesis is complete after its addition, and the final peptide is cleaved from the resin support. mdpi.com This method allows for the precise, site-specific incorporation of a short, hydrophilic PEG spacer into a peptide sequence. mdpi.com

| Reagent | Function | Typical Use in Synthesis Step |

|---|---|---|

| This compound | Provides the hydrophilic PEG linker with a protected amine for further extension and a carboxyl for coupling. | Coupling to the N-terminus of the resin-bound peptide. |

| Piperidine | Base used to remove the Fmoc protecting group from the N-terminal amino acid or the PEG linker. | Deprotection step before coupling the next amino acid or the PEG linker. |

| HBTU/DIPEA | Coupling reagents that activate the carboxylic acid group of the incoming amino acid or PEG linker. | Activation of this compound prior to its reaction with the peptide. |

| Trifluoroacetic acid (TFA) | Strong acid used to cleave the completed peptide from the solid support resin. | Final cleavage of the PEGylated peptide from the resin. |

A significant advantage of incorporating PEG linkers into peptides is the enhancement of their aqueous solubility. broadpharm.comnih.govlabinsights.nl Peptides, especially those with a high content of hydrophobic amino acids, often suffer from poor solubility in aqueous solutions, which can hinder their purification, formulation, and biological application. acs.org

The ethylene (B1197577) glycol unit [-(O-CH2-CH2)-] of the PEG chain is hydrophilic and can coordinate with water molecules. tandfonline.com The covalent attachment of even a short PEG linker like the one in this compound introduces this hydrophilicity into the peptide structure, which can disrupt aggregation and improve its interaction with water. broadpharm.comscielo.br Research has shown that PEGylation is an effective strategy to improve the solubility of hydrophobic peptides, facilitating easier handling during synthesis and purification processes. acs.org This modification can make otherwise difficult-to-handle peptides more amenable to research and therapeutic development. creativepegworks.com

| Property | Effect of PEGylation | Underlying Mechanism | Reference |

|---|---|---|---|

| Aqueous Solubility | Increased | The hydrophilic nature of the PEG chain improves interaction with water and can reduce aggregation. | broadpharm.comnih.govscielo.br |

| Proteolytic Stability | Increased | The PEG chain provides a steric shield, hindering the approach of proteolytic enzymes. | nih.govlabinsights.nl |

| Immunogenicity | Reduced | The PEG "cloud" can mask antigenic epitopes on the molecule's surface. | checkrare.comsioc-journal.cn |

| Hydrodynamic Volume | Increased | The flexible and hydrated PEG chain occupies a large volume in solution. | tandfonline.comcreativepegworks.com |

The introduction of a flexible PEG linker can influence the conformational stability and dynamics of a peptide. chempep.com The impact is highly dependent on the specific peptide sequence, the site of PEGylation, and the surrounding microenvironment. nih.gov

The flexible nature of the PEG chain can introduce a degree of conformational freedom, which might in some cases disrupt well-defined secondary structures like α-helices or β-sheets. dovepress.com However, in other contexts, PEGylation has been shown to enhance the stability of a desired conformation. For instance, studies on coiled-coil peptides have demonstrated that PEGylation can enhance the stability of the coiled-coil structure against changes in pH. acs.org Research suggests that the stabilizing effect of PEGylation can derive from an entropic effect, where the PEG chain displaces ordered water molecules from the peptide's surface, and can even strengthen nearby non-covalent interactions like salt bridges by creating a more non-polar microenvironment. nih.gov The impact of even a short PEG linker can be significant, with some studies indicating that the first few ethylene oxide units contribute most to this stabilizing effect. nih.gov

Functionalization of Proteins via PEGylation

Similar to its use in peptides, this compound and related PEG linkers are used to modify proteins, a process known as PEGylation, to improve their therapeutic properties. nih.govsioc-journal.cn

The terminal carboxylic acid of this compound (after removal of the Fmoc group to expose the amine, followed by further modification to present a reactive carboxyl) or more commonly, pre-activated PEG derivatives (e.g., PEG-NHS esters), can be covalently attached to the primary amino groups on a protein's surface. thermofisher.comgoogle.com The most common targets for this type of conjugation are the ε-amino group of lysine (B10760008) residues and the α-amino group of the protein's N-terminus. europeanpharmaceuticalreview.com

The reaction typically involves activating the carboxylic acid of the PEG linker using reagents like N-hydroxysuccinimide (NHS) to form a PEG-NHS ester. This activated ester then reacts with the primary amines on the protein in a buffered solution, usually at a pH between 7 and 9, to form a stable and irreversible amide bond. thermofisher.com By controlling the reaction conditions, such as pH, it is possible to achieve some level of selectivity. For example, the N-terminal α-amino group generally has a lower pKa than the ε-amino groups of lysine, allowing for more specific N-terminal modification at a slightly acidic to neutral pH. europeanpharmaceuticalreview.com This covalent attachment strategy is a cornerstone of creating long-acting protein therapeutics. checkrare.com

A primary goal of protein PEGylation is to improve the pharmacokinetic profile of the therapeutic protein, particularly by extending its circulation half-life. nih.govtandfonline.com The covalent attachment of PEG chains dramatically increases the protein's effective size, or hydrodynamic volume. tandfonline.comcreativepegworks.com

This increased size is due to the high flexibility of the PEG chain and its ability to bind a significant number of water molecules, creating a hydrated "cloud" around the protein. tandfonline.com The resulting PEG-protein conjugate has a much larger hydrodynamic radius than the unmodified protein. scielo.brresearchgate.net This increased size directly impacts its pharmacokinetic properties by reducing the rate of renal clearance, as the larger molecule is less efficiently filtered by the glomeruli in the kidneys. tandfonline.comsioc-journal.cn This leads to a prolonged presence in the systemic circulation, which can allow for less frequent administration in a research setting. tandfonline.comcheckrare.com Studies have consistently shown that PEGylation enhances the circulating half-life of proteins and peptides. nih.gov

| Pharmacokinetic Parameter | Effect of PEGylation | Reason | Reference |

|---|---|---|---|

| Circulation Half-Life (t½) | Increased | Reduced renal clearance due to increased hydrodynamic volume. | nih.govtandfonline.com |

| Renal Clearance | Decreased | The larger size of the PEG-protein conjugate prevents efficient glomerular filtration. | tandfonline.comsioc-journal.cn |

| Systemic Exposure (AUC) | Increased | The protein remains in circulation for a longer period. | tandfonline.com |

Strategies for Reducing Immunogenicity in Experimental Models

The covalent attachment of polyethylene (B3416737) glycol (PEG) chains to therapeutic peptides and proteins, a process known as PEGylation, is a widely adopted strategy to improve their pharmacological properties. cpcscientific.compharmtech.combiochempeg.commdpi.com A primary goal of PEGylation is to reduce the immunogenicity of these biomolecules, which can otherwise trigger an unwanted immune response, leading to rapid clearance and reduced efficacy. google.comissuu.comnih.govtandfonline.com The PEG polymer functions by creating a hydrophilic shield around the protein or peptide surface. pharmtech.combroadpharm.com This steric hindrance masks immunogenic epitopes, preventing their recognition by immune cells and antibodies, and protects the molecule from proteolytic degradation. cpcscientific.combroadpharm.comdovepress.com

The use of short, monodisperse PEG linkers, such as this compound, allows for precise, site-specific modifications. cpcscientific.comnih.gov Unlike polydisperse PEG mixtures, monodisperse linkers have a defined molecular weight and structure, which is crucial for creating homogeneous conjugates with predictable properties and simplifying regulatory approval processes. cpcscientific.combiochempeg.com this compound is a heterobifunctional linker featuring a fluorenylmethyloxycarbonyl (Fmoc) protected amine and a terminal carboxylic acid. This structure is ideal for incorporation into peptides during Fmoc-based solid-phase peptide synthesis (SPPS), enabling the precise placement of a single PEG unit at the N-terminus, C-terminus, or on an amino acid side chain. interchim.frnih.gov This controlled approach is critical, as the location of the PEG chain can significantly impact both the preservation of biological activity and the reduction of immunogenicity. nih.govtandfonline.com

Detailed research into the effects of short PEG linkers has provided valuable insights. A systematic study on the integrin-αvβ6-specific peptide A20FMDV2 investigated how N-terminal PEGylation with discrete PEG units of varying lengths influenced the peptide's stability in biological fluids—a property closely linked to its immunogenic potential. mdpi.com The study utilized a series of Fmoc-NH-(CH₂CH₂O)n-CH₂COOH linkers, including the n=1 variant (this compound). The findings demonstrated that even a single PEG unit could enhance stability against proteolytic degradation compared to the unmodified peptide.

The table below presents data from the study, showing the half-life of A20FMDV2 analogues when incubated in rat serum. Increased stability is a key factor in reducing the opportunity for the peptide to be processed and presented by antigen-presenting cells, thereby lowering its immunogenicity.

| Peptide Analogue | Modification | Half-life in Rat Serum (t½, hours) |

|---|---|---|

| Unmodified A20FMDV2 | None | 0.6 |

| PEG1-A20FMDV2 | N-terminal this compound | 1.1 |

| PEG2-A20FMDV2 | N-terminal Fmoc-NH-PEG2-CH2COOH | 1.3 |

| PEG3-A20FMDV2 | N-terminal Fmoc-NH-PEG3-CH2COOH | 1.4 |

| PEG4-A20FMDV2 | N-terminal Fmoc-NH-PEG4-CH2COOH | 1.6 |

Data sourced from Brimble et al. (2022). mdpi.com The study demonstrates a progressive increase in peptide stability with the addition of short PEG units.

The strategic use of linkers like this compound for site-specific PEGylation offers a refined method for modulating the immunogenic and pharmacokinetic profiles of therapeutic peptides. By providing a "stealth" effect, these modifications can lead to improved in vivo performance. chempep.com

The expected outcomes of modifying a therapeutic peptide with a short PEG linker in an experimental model are summarized below.

| Parameter | Expected Effect of PEGylation | Underlying Mechanism |

|---|---|---|

| Antigenicity | Reduced | Steric hindrance masks B-cell epitopes, preventing antibody binding. cpcscientific.com |

| Immunogenicity | Reduced | Masking of T-cell epitopes and reduced uptake by antigen-presenting cells. pharmtech.comtandfonline.com |

| Proteolytic Stability | Increased | PEG hydration shell provides a physical barrier against protease enzymes. pharmtech.comdovepress.com |

| Renal Clearance | Reduced | Increased hydrodynamic radius exceeds the glomerular filtration threshold. cpcscientific.compharmtech.com |

| Circulation Half-life | Increased | Combined result of reduced renal clearance and increased stability. nih.govresearchgate.net |

By enabling the synthesis of well-defined, homogeneous peptide-PEG conjugates, this compound serves as a critical tool in developing next-generation peptide therapeutics with optimized properties for experimental evaluation. cpcscientific.com

Fmoc Nh Peg1 Ch2cooh in Targeted Therapeutics and Diagnostics Research

Design and Synthesis of Antibody-Drug Conjugates (ADCs)

Antibody-drug conjugates are a class of targeted therapies that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic drug. The linker molecule that connects these two components is a critical determinant of the ADC's efficacy and safety profile. Fmoc-NH-PEG1-CH2COOH serves as a valuable tool in the construction of these linkers.

This compound as a Cleavable Linker in ADC Architectures

This compound is utilized as a component in the synthesis of cleavable linkers for ADCs. oup.comzju.edu.cn In this context, the term "cleavable" refers to the linker's ability to be broken down within the target cancer cell, releasing the cytotoxic payload. The Fmoc group, while primarily a protecting group used during chemical synthesis that is stable under acidic conditions but removable with bases like piperidine (B6355638), is not the primary point of intracellular cleavage in the final ADC construct. vectorlabs.com Instead, the broader linker architecture, of which the PEG1 unit is a part, is designed to be susceptible to the internal environment of the cancer cell. cam.ac.uk

Influence on Drug Release Kinetics within Cellular Compartments

The properties of the linker significantly influence the rate at which the cytotoxic drug is released from the ADC upon internalization into the target cell. The inclusion of hydrophilic components, such as the PEG unit from this compound, can impact these kinetics. A more hydrophilic linker may alter the way the ADC is processed within the endosomal and lysosomal compartments.

Studies have shown that modifying the hydrophilicity of an ADC can affect its intracellular trafficking and the efficiency of payload release. For instance, increasing the hydrophilicity of an ADC through the incorporation of PEG chains has been demonstrated to improve pharmacokinetic parameters and reduce nonspecific uptake, which can indirectly influence the concentration of the ADC that reaches the lysosomal compartment for processing. chemexpress.com

The short length of the PEG1 unit in this compound is a key characteristic. While longer PEG chains can significantly alter the properties of a molecule, a single PEG unit offers a more subtle modification. This can be advantageous in fine-tuning the drug release profile. A linker that is too stable may result in incomplete drug release, while a linker that is too labile could lead to premature release of the payload in circulation, causing off-target toxicity. The precise contribution of a short PEG linker to the kinetics of enzymatic or pH-mediated cleavage within the lysosome is an area of active investigation, with the goal of designing linkers that provide a controlled and efficient release of the cytotoxic agent at the site of action. acs.org

Application in Proteolysis Targeting Chimeras (PROTACs)

PROTACs are innovative therapeutic agents that harness the cell's own protein disposal system, the ubiquitin-proteasome system, to selectively degrade disease-causing proteins. A PROTAC molecule consists of two active domains—one that binds to the target protein and another that recruits an E3 ubiquitin ligase—connected by a linker. The nature of this linker is crucial for the successful formation of a productive ternary complex (target protein-PROTAC-E3 ligase) and subsequent protein degradation.

Role of this compound as a PROTAC Linker

This compound is employed as a PEG-based linker in the synthesis of PROTACs. oup.com The linker's primary role is to bridge the target protein binder and the E3 ligase ligand at an optimal distance and orientation to facilitate the formation of a stable and functional ternary complex. The single PEG unit in this compound imparts hydrophilicity to the PROTAC molecule, which can be beneficial for improving solubility and cell permeability. nih.gov

The synthesis of PROTACs often involves a modular approach, where the warhead, linker, and E3 ligase ligand are assembled sequentially. The Fmoc-protected amine and the carboxylic acid of this compound provide orthogonal handles for such a synthetic strategy. The Fmoc group can be deprotected to reveal a primary amine for conjugation, while the carboxylic acid can be activated to react with an amine on another component. This versatility makes it a valuable building block for creating libraries of PROTACs with varying linker lengths and compositions to optimize degradation activity. While extensive databases of PROTACs exist, detailing specific examples that utilize this compound can require deep dives into these resources. oup.comoup.comresearchgate.net

Impact on Ternary Complex Formation and Target Protein Degradation Mechanisms

The length, rigidity, and composition of the PROTAC linker have a profound impact on the stability and conformation of the ternary complex, which in turn dictates the efficiency of target protein ubiquitination and degradation. A short and flexible linker, such as one derived from this compound, can influence the cooperativity of ternary complex formation. Cooperativity refers to the change in binding affinity of the PROTAC for one protein in the presence of the other.

Theoretical and experimental studies suggest that shorter linkers can, in some cases, promote positive cooperativity by limiting the conformational entropy of the unbound state and pre-organizing the molecule for binding. nih.govacs.org However, a linker that is too short may introduce steric clashes between the target protein and the E3 ligase, preventing the formation of a productive ternary complex. The flexibility of the single PEG unit allows for some conformational freedom, which can be crucial for accommodating the topographies of the two protein surfaces. researchgate.netnih.gov

The conformational dynamics of the ternary complex are a key factor in the degradation process. A linker that allows for a stable yet dynamic complex is often optimal for efficient ubiquitin transfer from the E2-conjugating enzyme to the target protein. The impact of a single PEG unit on these dynamics is a subtle but important aspect of PROTAC design.

Development of Molecular Probes for Imaging and Diagnostics

Molecular probes are essential tools in biomedical research and clinical diagnostics, enabling the visualization and quantification of biological processes at the molecular level. The design of these probes often requires the integration of a targeting moiety, a signaling component (such as a fluorophore), and a linker to connect them.

This compound can be used in the synthesis of fluorescent probes for cell imaging and other diagnostic applications. acs.org The Fmoc-protected amine and the carboxylic acid provide convenient points for attaching a fluorophore and a targeting ligand, respectively. The use of Fmoc-protected amino acids is a standard strategy in the solid-phase synthesis of peptides that can be labeled with fluorescent dyes. nih.govmdpi.com

The inclusion of the short PEG spacer can improve the solubility and reduce non-specific binding of the probe, leading to a better signal-to-noise ratio in imaging experiments. The ability to construct these probes in a modular fashion allows for the rapid development and optimization of new diagnostic tools. While the direct application of this compound in commercially available diagnostic assays is not extensively documented in publicly available literature, its properties make it a suitable candidate for the development of laboratory-developed molecular assays for infectious diseases and other conditions. nih.gov

Conjugation to Imaging Moieties for Positron Emission Tomography (PET)

The unique structural characteristics of this compound make it a valuable tool in the synthesis of novel radiotracers for Positron Emission Tomography (PET) imaging. PET is a highly sensitive molecular imaging technique that allows for the non-invasive visualization and quantification of biological processes at the molecular level. The development of targeted PET tracers, which can selectively bind to specific biomarkers associated with diseases like cancer, is a major focus of current research.

This compound serves as a crucial bridge, or linker, to attach a positron-emitting radionuclide to a targeting biomolecule. The process typically involves several steps. First, the carboxylic acid end of the linker is activated and reacted with an amine group on a bifunctional chelator, such as 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA). This chelator is capable of securely binding a metallic positron-emitting radionuclide, such as Gallium-68 (⁶⁸Ga) or Copper-64 (⁶⁴Cu). nih.govresearchgate.net Subsequently, the Fmoc protecting group on the other end of the PEG linker is removed, exposing the amine group. This newly available amine can then be conjugated to a targeting molecule, for instance, a peptide that has a high affinity for a receptor overexpressed on tumor cells.

The incorporation of the short PEG spacer can influence the pharmacokinetic properties of the resulting PET tracer. While longer PEG chains are known to significantly increase the circulation half-life, even a single PEG unit can improve the hydrophilicity of the tracer, potentially leading to more favorable biodistribution and clearance characteristics. Research on similar Fmoc-amino-PEG-acid linkers has shown their utility in connecting peptides to imaging agents for diagnostic purposes, including probes for PET imaging. chempep.com

| Radionuclide | Chelator | Targeting Moiety (Example) | Potential Application |

| Gallium-68 (⁶⁸Ga) | DOTA | Somatostatin Analogs | Neuroendocrine Tumor Imaging |

| Copper-64 (⁶⁴Cu) | DOTA, NOTA | RGD Peptides | Angiogenesis Imaging |

| Zirconium-89 (⁸⁹Zr) | DFO | Monoclonal Antibodies | Immuno-PET |

This table presents potential applications based on the general principles of PET tracer design and the function of the this compound linker.

Construction of Multimodal Imaging Agents with Enhanced Bioavailability

Multimodal imaging, which combines the strengths of two or more imaging modalities, is a rapidly advancing field in medical diagnostics. nih.gov For instance, combining the high sensitivity of PET with the excellent spatial resolution of Magnetic Resonance Imaging (MRI) can provide a more comprehensive understanding of disease. This compound plays a role in the construction of these sophisticated multimodal imaging agents.

The linker can be used to assemble a single molecular probe that contains components for both PET and another imaging modality. For example, in the synthesis of a PET/MRI probe, the carboxylic acid end of this compound could be conjugated to a paramagnetic MRI contrast agent, while the deprotected amine end could be attached to a chelator for a PET radionuclide. This creates a unified probe capable of being detected by both imaging systems.

The inclusion of the PEG moiety in these multimodal constructs is critical for enhancing their bioavailability. axispharm.com PEGylation, the process of attaching PEG chains to molecules, is a well-established strategy to improve the pharmacokinetic properties of therapeutic and diagnostic agents. The hydrophilic nature of the PEG linker can increase the water solubility of the entire multimodal agent, preventing aggregation and improving its stability in biological fluids. Furthermore, PEGylation can shield the imaging agent from recognition by the immune system and reduce its uptake by the reticuloendothelial system, leading to a longer circulation time in the bloodstream. This extended circulation allows for better accumulation of the probe at the target site, resulting in a stronger and clearer imaging signal.

Research involving similar, slightly longer PEG linkers, such as Fmoc-NH-PEG3-OH, has demonstrated their successful use in creating multimodal imaging units. In these studies, the PEG linker was part of a larger construct that included a near-infrared (NIR) dye for optical imaging and a NODA-GA chelator for radiolabeling, showcasing the versatility of such linkers in assembling complex imaging agents.

| Imaging Modality 1 | Imaging Modality 2 | Role of this compound | Benefit of PEG Linker |

| PET | MRI | Covalently links PET radionuclide chelator and MRI contrast agent. | Improves solubility and in vivo stability of the dual-modality probe. |

| PET | Optical Imaging | Connects a radiolabeled component with a fluorescent dye. | Enhances biocompatibility and circulation time for improved targeting. |

This table illustrates the role and benefits of the linker in the construction of multimodal imaging agents.

Applications of Fmoc Nh Peg1 Ch2cooh in Materials Science and Nanotechnology Research

Surface Functionalization of Research Substrates and Devices

The ability to tailor the surface properties of materials is fundamental for a wide range of research applications, from basic cell biology to the development of advanced diagnostic tools. Fmoc-NH-PEG1-CH2COOH serves as a critical molecular linker for covalently modifying substrates, providing a platform to control biological interactions at the material interface.

In many biomedical applications, the non-specific adsorption of proteins, cells, and other biomolecules onto material surfaces can lead to device failure, reduced signal-to-noise ratios in diagnostics, and unwanted biological responses. The creation of anti-fouling surfaces is a key strategy to mitigate these issues.

The hydrophilic PEG chain is central to creating surfaces that resist biofouling. sinopeg.com When this compound is immobilized on a substrate, the PEG moiety forms a hydrated layer that sterically hinders the approach and adsorption of proteins and cells. The process typically involves:

Surface Activation: The substrate (e.g., glass, silicon, gold) is first functionalized to present primary amine groups on its surface.

Covalent Attachment: The terminal carboxylic acid of this compound is activated (e.g., using EDC/NHS chemistry) and reacted with the aminated surface to form a stable amide bond. broadpharm.com

Formation of Anti-Fouling Layer: This reaction results in a dense layer of PEG chains tethered to the surface, which effectively minimizes non-specific binding. The Fmoc group remains available for subsequent modification steps if desired. broadpharm.com

Research has consistently shown that surfaces modified with PEG derivatives exhibit significantly reduced protein adsorption compared to unmodified surfaces, a principle that underpins the use of this compound in creating biocompatible materials.

Creating surfaces that actively engage with biological systems in a controlled manner is essential for advancing cell culture and regenerative medicine. biochempeg.com this compound facilitates the design of such "smart" bio-interfaces by allowing for the precise, covalent attachment of bioactive molecules.

The strategy leverages the linker's two distinct functional ends:

The carboxylic acid group is used to anchor the linker to the substrate. broadpharm.com

The Fmoc-protected amine serves as a temporary placeholder. The Fmoc group is stable during the initial surface attachment but can be easily removed under mild basic conditions (e.g., using a piperidine (B6355638) solution) to expose a primary amine. broadpharm.comnih.gov

This newly exposed amine becomes a reactive handle for conjugating specific biological ligands, such as cell-adhesive peptides (e.g., RGD), growth factors, or other signaling molecules. google.com This process allows researchers to engineer surfaces that can direct cell behavior, such as promoting selective cell adhesion, guiding cell migration, or inducing differentiation, which are critical processes in tissue engineering and the development of scaffolds for regenerative medicine. acs.orgnih.gov

Modification of Nanomaterials for Biomedical Applications

Nanomaterials such as polymeric nanoparticles, liposomes, and micelles hold immense promise for targeted drug delivery and diagnostics. google.commdpi.com However, their clinical translation often depends on surface modifications that enhance their stability, biocompatibility, and targeting specificity. This compound is a valuable reagent for achieving these modifications. purepeg.com

When introduced into the bloodstream, unmodified nanoparticles are often rapidly recognized and cleared by the immune system, limiting their therapeutic efficacy. google.com Surface modification with PEG, a process known as PEGylation, is a widely adopted strategy to overcome this challenge. sinopeg.com

By coating polymeric nanoparticles with this compound, a hydrophilic shield is created that reduces opsonization (the process of being marked for phagocytosis) and prolongs circulation time. google.com This "stealth" effect enhances the probability of the nanoparticles reaching their intended target. The carboxylic acid end of the linker can be conjugated to amine groups present on the surface of various polymeric nanoparticles, while the PEG chain provides the necessary biocompatibility. biochempeg.comgoogle.com The presence of the Fmoc group offers an additional option for attaching targeting ligands or imaging agents after the initial PEGylation step.

Liposomes and micelles are self-assembled nanostructures widely used as carriers for delivering therapeutic agents. mdpi.comnih.gov PEGylation is crucial for stabilizing these systems and improving their pharmacokinetic profiles. google.com

Liposomes: this compound can be conjugated to amine-functionalized phospholipids (B1166683) (e.g., DOPE-NH2) before their incorporation into the liposome (B1194612) formulation. The lipid portion integrates into the bilayer, leaving the hydrophilic PEG chain extending from the surface to provide stealth characteristics.

Micelles: In micellar systems formed from amphiphilic block copolymers, the Fmoc group can play a dual role. The hydrophobic and aromatic nature of the fluorenyl group can contribute to the formation of the micellar core through π-π stacking interactions, a phenomenon observed in other Fmoc-containing amphiphiles. nih.gov Simultaneously, the hydrophilic PEG segment forms the outer corona, ensuring water solubility and biocompatibility. acs.orgnih.gov This integration enhances the stability of the drug carrier in the bloodstream and reduces premature drug release. google.com

| Nanomaterial | Modification Strategy with this compound | Research Goal | Source |

| Polymeric Nanoparticles | Covalent attachment via carboxyl group to surface amines. | Enhance biocompatibility, prolong circulation ("stealth" effect). | google.com |

| Liposomes | Conjugation to amine-functionalized lipids prior to formulation. | Stabilize lipid bilayer, reduce immune clearance. | google.com |

| Micelles | Incorporation into amphiphilic copolymers; Fmoc group contributes to core formation. | Enhance stability via π-π stacking, form hydrophilic corona for biocompatibility. | mdpi.comnih.gov |

Synthesis of Advanced Hydrogels and Biomaterials

Hydrogels are three-dimensional, water-swollen polymer networks that mimic the extracellular matrix, making them highly suitable for applications in tissue engineering, regenerative medicine, and controlled drug release. nih.gov The chemical properties of the constituent polymers and cross-linkers determine the physical and biological properties of the hydrogel.

This compound can be used as a key building block or cross-linking agent in the synthesis of advanced hydrogels. acs.org Its bifunctional nature allows it to participate in polymerization reactions to form the hydrogel network. For instance:

The carboxylic acid can be reacted with a multi-arm PEG amine.

Following this reaction, the Fmoc group can be removed to expose the amine, which can then be cross-linked with an NHS-ester functionalized polymer or other reactive molecules. nih.gov

This step-wise approach allows for the creation of well-defined network structures. Furthermore, the incorporation of the Fmoc group itself can be used to induce physical cross-linking in peptide-based hydrogels through π-π stacking, creating stimuli-responsive materials. nih.gov The ability to form hydrogels with tunable mechanical properties and to incorporate bioactive signals makes this compound a valuable component in the design of sophisticated biomaterials for drug delivery and cell scaffolding. nih.gov

Creation of Biofunctional Hydrogels for Controlled Release Studies

Hydrogels are three-dimensional, water-swollen polymer networks that have garnered significant interest as matrices for the controlled release of therapeutic agents. The physical and chemical properties of the hydrogel can be tuned to control the rate of drug diffusion and release. The incorporation of specific functional molecules can further enhance their utility, leading to the creation of "biofunctional" hydrogels.

Development of Responsive Biomaterials for Tissue Engineering Research

Responsive biomaterials, or "smart" biomaterials, are designed to change their properties in response to specific environmental stimuli, such as pH, temperature, or the presence of enzymes. This responsiveness is a highly desirable trait in tissue engineering, as it allows for the creation of scaffolds that can dynamically interact with cells and tissues, promoting regeneration.

The application of this compound in the development of responsive biomaterials for tissue engineering is an area that, like its use in controlled release hydrogels, is not extensively detailed in the available scientific literature. The Fmoc group itself is known to promote the self-assembly of peptides into nanofibrous structures that can form hydrogels, a fundamental component of many tissue engineering scaffolds. It is conceivable that this compound could be used as a component in the synthesis of larger, self-assembling molecules. The deprotection of the Fmoc group under specific conditions could potentially be used as a trigger to alter the material's properties. Nevertheless, a lack of dedicated research on this specific compound in tissue engineering contexts means that its role and the performance of any such materials remain to be experimentally demonstrated and documented.

Analytical and Characterization Methodologies for Fmoc Nh Peg1 Ch2cooh Conjugates in Research

Chromatographic Separation and Purity Analysis

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Conjugate Characterization

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of Fmoc-NH-PEG1-CH2COOH and its conjugates. frontiersin.org It is widely used for both purification and purity assessment. mdpi.comnih.gov Reversed-phase HPLC (RP-HPLC) is particularly effective, separating molecules based on their hydrophobicity.

In a typical RP-HPLC setup, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase, often a gradient of water and an organic solvent such as acetonitrile, frequently containing an additive like trifluoroacetic acid (TFA). mdpi.comnih.govnih.gov The Fmoc group, being highly hydrophobic, significantly influences the retention time of the molecule. Successful conjugation of this compound to a peptide will result in a conjugate that is more hydrophobic than the unconjugated peptide, leading to a longer retention time in an RP-HPLC system. This shift in retention time provides initial evidence of a successful conjugation reaction.

Researchers often use analytical HPLC to monitor the progress of a conjugation reaction and to determine the purity of the final product. nih.gov For purification, preparative HPLC is employed to isolate the desired conjugate in high purity, often exceeding 95%. mdpi.comnih.gov The purity is typically determined by integrating the peak area of the desired conjugate in the chromatogram and comparing it to the total area of all peaks. sigmaaldrich.com

Table 1: Representative HPLC Conditions for Analysis of this compound Conjugates

| Parameter | Condition | Reference |

| Column | C18 | nih.gov |

| Mobile Phase A | Water with 0.1% TFA | mdpi.com |

| Mobile Phase B | Acetonitrile with 0.1% TFA | mdpi.com |

| Gradient | A gradient of Mobile Phase B (e.g., 10-95% over 10 minutes) | nih.gov |

| Detection | UV at 214 nm and 280 nm | N/A |

| Flow Rate | Typically 1 mL/min for analytical scale | N/A |

This table presents a generalized set of conditions. Specific parameters must be optimized for each unique conjugate.

Size Exclusion Chromatography (SEC) for PEGylated Species

Size Exclusion Chromatography (SEC) is a valuable technique for characterizing PEGylated molecules, including those synthesized using this compound. Unlike HPLC, which separates based on hydrophobicity, SEC separates molecules based on their hydrodynamic volume (size) in solution. researchgate.net This method is particularly useful for analyzing the heterogeneity of PEGylated products and for detecting the presence of aggregated species. researchgate.net

Spectroscopic and Spectrometric Characterization

Spectroscopic and spectrometric methods provide detailed information about the molecular weight, structure, and conformation of this compound conjugates.

Mass Spectrometry for Molecular Weight and Conjugation Confirmation

Mass spectrometry (MS) is a powerful analytical tool for the precise determination of molecular weight, which is crucial for confirming the successful conjugation of this compound to a target molecule. walshmedicalmedia.com Techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used. nih.govgoogle.com

By comparing the mass spectrum of the starting materials with that of the reaction product, researchers can verify the addition of the this compound linker. The expected mass increase corresponds to the molecular weight of the linker minus the mass of a water molecule that is lost during the amide bond formation. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, often to within a few parts per million (ppm), which further confirms the elemental composition of the conjugate. nih.gov

Liquid chromatography-mass spectrometry (LC-MS), which couples the separation power of HPLC with the detection capabilities of MS, is a particularly potent technique for analyzing complex reaction mixtures and confirming the identity of the desired conjugate. nih.govacs.orgingenieria-analitica.com

Table 2: Expected Mass Changes upon Conjugation with this compound

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | C19H19NO5 | 341.36 |

| Mass Added upon Conjugation | C19H17NO4 | 323.35 (after loss of H2O) |

This table provides the theoretical molecular weight of the linker and the mass that is added to a molecule upon successful conjugation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural elucidation of molecules, including this compound and its conjugates. While often used for smaller molecules, 1H NMR and 13C NMR can provide valuable information about the structure of the linker itself and can be used to confirm its presence in a conjugate. nih.govacs.org

The 1H NMR spectrum of this compound exhibits characteristic signals for the aromatic protons of the Fmoc group, as well as signals for the methylene (B1212753) protons of the PEG linker and the carboxylic acid group. Upon conjugation, changes in the chemical shifts of the protons near the site of conjugation can be observed, providing evidence of bond formation. For peptide conjugates, multidimensional NMR techniques can be employed to study the structure of the entire conjugate in solution. researchgate.net

Circular Dichroism (CD) Spectroscopy for Peptide Conjugate Conformational Analysis

For conjugates involving peptides or proteins, Circular Dichroism (CD) spectroscopy is a vital tool for assessing the impact of conjugation on the secondary structure of the biomolecule. acs.org Peptides and proteins often adopt specific secondary structures, such as alpha-helices and beta-sheets, which are crucial for their biological function. ub.edu

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. The resulting spectrum provides a characteristic signature of the protein's secondary structure. By comparing the CD spectrum of the unconjugated peptide with that of the this compound conjugate, researchers can determine if the conjugation process has altered the peptide's conformation. acs.org In many cases, the goal is to achieve conjugation without significantly perturbing the native structure of the peptide, and CD spectroscopy is a key method for verifying this. researchgate.net Studies have shown that for some peptide-PEG conjugates, the secondary structure is retained after conjugation. acs.org

Future Directions and Emerging Research Frontiers for Fmoc Nh Peg1 Ch2cooh

Rational Design of Next-Generation Linkers Based on Fmoc-NH-PEG1-CH2COOH Scaffolds

The inherent properties of the this compound linker, such as its hydrophilicity and defined length, make it an excellent starting point for creating more advanced linker technologies. chempep.com Future research will focus on the rational design of linkers with tailored functionalities to address specific challenges in drug delivery and bioconjugation.

Key areas of development include:

Modulating Physicochemical Properties: While the single PEG unit in this compound enhances water solubility, next-generation linkers will incorporate longer or branched PEG chains to further optimize the pharmacokinetic profiles of conjugated molecules. chempep.comchempep.comresearchgate.net Studies have shown a clear relationship between PEG length and the in-vivo clearance of antibody-drug conjugates (ADCs), with longer PEG chains leading to slower clearance. aacrjournals.org By systematically varying the PEG length (e.g., PEG2, PEG4, PEG12), researchers can fine-tune the hydrophilicity and hydrodynamic radius of the resulting conjugate, thereby improving its stability, reducing aggregation, and extending its circulation half-life. researchgate.netaacrjournals.orgresearchgate.net

Incorporation of Cleavable Moieties: To ensure precise drug release at the target site, future linkers will incorporate environmentally sensitive cleavable motifs. These can include acid-labile groups for release in the acidic tumor microenvironment or endosomes, or disulfide bonds that are cleaved by the high intracellular concentration of glutathione. iris-biotech.de This strategy enhances the therapeutic window by minimizing off-target toxicity.

Branched and Multi-Arm Architectures: Moving beyond linear structures, branched or multi-arm PEG linkers derived from the basic Fmoc-NH-PEG-COOH scaffold will enable the attachment of multiple payloads. This approach is particularly valuable for increasing the drug-to-antibody ratio (DAR) in ADCs without compromising solubility and stability, a known limitation of conjugating hydrophobic drugs. researchgate.nethuatengsci.com Multi-arm linkers can also be used to create multifunctional constructs, such as a therapeutic agent combined with an imaging agent for theranostic applications.

Integration with Orthogonal "Click Chemistry" and Bioorthogonal Reactions in Complex Systems

The future of bioconjugation lies in the ability to perform highly specific and efficient reactions within complex biological environments. Integrating the this compound scaffold with bioorthogonal chemistries is a major frontier. These reactions proceed with high selectivity and yield under physiological conditions, without interfering with native biological processes. nih.govaxispharm.com

Prominent bioorthogonal strategies include:

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This "copper-free" click chemistry reaction is a powerful tool for bioconjugation. biochempeg.com Next-generation linkers based on this compound will be functionalized with strained alkynes like dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN). biochempeg.comaxispharm.commedchemexpress.com These groups react specifically with azide-tagged biomolecules, enabling precise labeling and tracking of molecules in living cells. axispharm.com The PEG component of the linker serves to improve the solubility and accessibility of the reactive groups, mitigating potential steric hindrance. nih.gov

Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction: The reaction between tetrazines and strained alkenes, such as trans-cyclooctene (B1233481) (TCO), is another exceptionally fast and selective bioorthogonal ligation method. nih.gov By incorporating a TCO or tetrazine moiety into the linker structure, researchers can achieve rapid conjugation for applications like in vivo imaging and pre-targeted radioimmunotherapy. researchgate.net Research has shown that while PEG linkers facilitate the grafting of these reactive handles onto antibodies, the length of the PEG spacer can influence the reactivity, indicating a need for careful optimization. researchgate.net

The combination of the versatile Fmoc-NH-PEG-COOH backbone with these advanced bioorthogonal handles will allow for the construction of highly complex and functional biomolecular systems.

Computational Modeling and Simulation for Predictive Conjugation Outcomes

As linker designs become more complex, traditional trial-and-error methods for optimization become increasingly inefficient. Computational modeling and molecular dynamics (MD) simulations are emerging as indispensable tools for predicting the outcome of conjugation reactions and the behavior of the resulting conjugates. researchgate.net

Computational approaches can provide insights into:

Conformational Dynamics: MD simulations can predict how the attachment of a linker-drug construct will affect the three-dimensional structure and flexibility of a protein, such as an antibody. researchgate.net This is crucial for ensuring that the conjugation does not compromise the protein's biological activity.

Linker Accessibility and Reactivity: Modeling can be used to assess the accessibility of the conjugation site and the reactive ends of the linker. This can help in designing linkers that overcome steric hindrance and achieve higher conjugation efficiencies. nih.gov

Predicting Physicochemical Properties: Computational tools can forecast how modifications to the linker, such as changing the PEG length or architecture, will impact properties like solubility, stability, and aggregation propensity of the final conjugate. researchgate.netresearchgate.net This predictive capability can significantly accelerate the development of ADCs with optimal pharmacokinetic profiles. aacrjournals.org

By integrating computational predictions with experimental validation, researchers can adopt a more rational and efficient approach to designing linkers based on the this compound scaffold, leading to conjugates with improved performance and a higher probability of clinical success.

Applications in Multi-Specific Therapeutics and Advanced Delivery Systems

The versatility of the this compound linker and its next-generation derivatives makes them ideal for building sophisticated therapeutic and delivery platforms.

Emerging applications include:

Multi-Specific Antibody-Drug Conjugates: The development of multi-specific antibodies, which can bind to more than one target, opens up new avenues for cancer therapy. Heterobifunctional linkers are essential for creating ADCs where one end attaches to the antibody and the other to a potent cytotoxic drug. Advanced linkers will enable the creation of multi-specific ADCs that can, for example, target two different cancer antigens simultaneously, potentially leading to enhanced efficacy and overcoming drug resistance.

Targeted Nanoparticle Drug Delivery: PEGylated linkers are crucial for the surface modification of nanoparticles and liposomes used in drug delivery. chempep.combiochempeg.com The PEG layer creates a "stealth" effect, reducing recognition by the immune system and prolonging circulation time. chempep.com Fmoc-NH-PEG-COOH-based linkers can be used to attach targeting ligands (e.g., antibodies, peptides) to the surface of these nanocarriers, directing them specifically to diseased tissues and enhancing the therapeutic payload's efficacy. huatengsci.combiochempeg.com

PROTACs and Other Novel Modalities: The modular nature of these linkers is also well-suited for emerging therapeutic modalities like Proteolysis-Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The two recognition moieties are connected by a linker, and the length and composition of this linker are critical for the efficiency of the resulting ternary complex. PEG-based linkers offer the necessary flexibility and solubility for optimizing PROTAC design.

The continued evolution of linkers built upon the this compound scaffold will be a key driver of innovation in targeted therapies and advanced drug delivery systems, enabling the development of safer and more effective treatments for a wide range of diseases.

Q & A

Q. What are the key structural and functional features of Fmoc-NH-PEG1-CH2COOH relevant to bioconjugation?

this compound consists of three critical components:

- Fmoc-protected amine : Provides temporary protection for the amine group during synthesis, removable under basic conditions (e.g., 20% piperidine in DMF) .

- PEG1 spacer : A short ethylene glycol chain (one repeating unit) that enhances aqueous solubility while minimizing steric hindrance during conjugation .

- Terminal carboxylic acid : Activates with coupling agents (e.g., EDC/HOBt) to form stable amide bonds with primary amines in peptides or proteins .

Q. How does the short PEG1 spacer influence solubility compared to longer PEG chains?

The PEG1 spacer balances hydrophilicity and molecular bulk. While longer PEG chains (e.g., PEG12) significantly improve solubility in aqueous media, PEG1 retains moderate solubility (5–10 mg/mL in DMF or DMSO) while enabling precise control over linker length in sterically sensitive applications .

Q. What is the recommended protocol for Fmoc deprotection?

Dissolve the compound in DMF (10–20 mM).

Add 20% (v/v) piperidine.

Stir for 30–60 minutes at room temperature.

Precipitate with cold diethyl ether and centrifuge.

Wash the pellet 2–3 times to remove residual piperidine .

Advanced Research Questions

Q. How can reaction conditions be optimized for conjugating this compound to amine-containing biomolecules?

- Activation : Use EDC (1.5 equiv) with NHS or HOBt (1.2 equiv) in anhydrous DMF to pre-activate the carboxylic acid for 30 minutes.

- pH : Maintain pH 6–7 (e.g., with MES buffer) to prevent premature hydrolysis of the active ester.

- Molar ratio : A 3:1 (linker:biomolecule) ratio minimizes unreacted starting material .

- Monitoring : Track conjugation efficiency via HPLC (C18 column, 220 nm detection) or MALDI-TOF .

Q. What analytical techniques resolve challenges in characterizing this compound conjugates?

Q. How to troubleshoot low yields during Fmoc deprotection?

- Cause 1 : Incomplete deprotection due to insufficient piperidine concentration.

- Cause 2 : Precipitation of the product during deprotection.

Data Contradiction Analysis

Q. How to reconcile conflicting reports on optimal pH for carboxylic acid activation?

Some studies recommend pH 4.5 (using DMAP), while others prefer pH 6–7 (using NHS). To resolve:

Q. What are the best practices for storing this compound to maintain stability?

Q. How does this compound compare to longer PEG linkers in drug delivery systems?

Q. How to validate the absence of side reactions during conjugation?

- Control experiment : Run a parallel reaction without the coupling agent to check for non-specific binding.

- LC-MS/MS : Identify byproducts (e.g., unreacted linker or hydrolyzed carboxylic acid) .

- Fluorescent labeling : Tag the conjugate with FITC and confirm binding via fluorescence quenching assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.